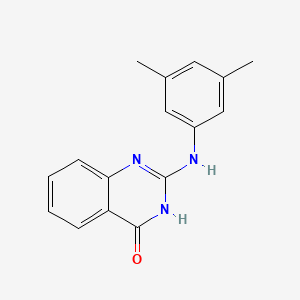

![molecular formula C13H18N2O3 B2877831 3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid CAS No. 895057-98-4](/img/structure/B2877831.png)

3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

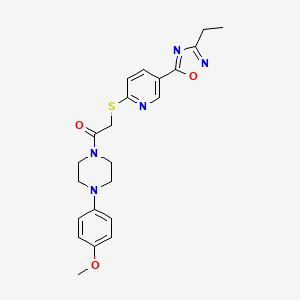

“3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid” is a chemical compound with the CAS Number: 895057-98-4 . It has a molecular weight of 250.3 and its IUPAC name is 3-{[(butylamino)carbonyl]amino}-4-methylbenzoic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O3/c1-3-4-7-14-13(18)15-11-8-10(12(16)17)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,16,17)(H2,14,15,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.3 . It is typically stored at room temperature and is available in powder form .Applications De Recherche Scientifique

Vibrational Spectroscopy and Molecular Structure

Research on 4-aminobenzoic acid derivatives, which share structural similarities with 3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid, has provided insights into molecular structures and binding mechanisms. The study by Khuu et al. (2020) explored the vibrational spectroscopy of cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid, revealing detailed structural information and binding motifs of these molecules (Khuu, Yang, & Johnson, 2020).

Electrochemical Sensors

The development of electrochemical sensors utilizing 4-aminobenzoic acid derivatives highlights the application of these compounds in detecting environmental toxins. Shi et al. (2020) reported the creation of a novel electrochemical immunosensor for aflatoxin B1, featuring a hybrid nanocomposite derived from 4-aminobenzoic acid-reduced graphene oxide, showcasing the potential of these compounds in environmental monitoring (Shi, Wang, Guangming, Yang, & Zhao, 2020).

Liquid Crystalline Materials

The synthesis and characterization of liquid crystalline polymers based on derivatives of 4-aminobenzoic acid, such as the work by Kan, Kaneko, and Kaneko (2011), demonstrate the versatility of these compounds in material science. The study introduced a thermotropic liquid crystalline polymer synthesized from 4-aminobenzoic acid derivatives, showing promising applications in engineering plastics and photoluminescence (Kan, Kaneko, & Kaneko, 2011).

Photodegradation and Environmental Fate

Understanding the environmental fate of chemical compounds is crucial for assessing their ecological impact. Gmurek et al. (2015) investigated the photodegradation of parabens, which are structurally related to this compound, providing insights into the degradation pathways and by-products of such compounds in aquatic environments (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).

Safety and Hazards

Orientations Futures

While specific future directions for this compound are not mentioned in the search results, one paper discusses the potential of novel inhibitors, including a compound structurally similar to “3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid”, in regulating subtype selectivity of glycogen phosphorylase . This suggests potential future research directions in the design of specific target molecules for similar compounds.

Propriétés

IUPAC Name |

3-(butylcarbamoylamino)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-3-4-7-14-13(18)15-11-8-10(12(16)17)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,16,17)(H2,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGJRAVPFGHFSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=C(C=CC(=C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{[5-(Trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime](/img/structure/B2877750.png)

![2-[4-(Dimethylamino)butoxy]benzaldehyde](/img/structure/B2877754.png)

![7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2877758.png)

![3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2877761.png)

![Methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate](/img/structure/B2877763.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2877767.png)

![2-ethyl-5-((3-fluorobenzyl)thio)-6-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2877768.png)